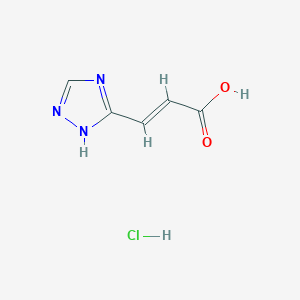

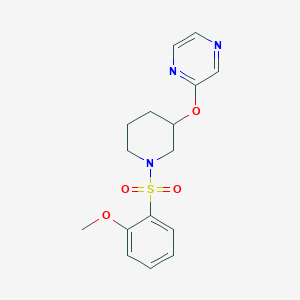

![molecular formula C14H8ClFN2S2 B2370513 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-07-4](/img/structure/B2370513.png)

4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

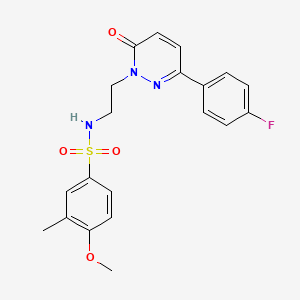

The compound “4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring are two phenyl rings, one of which has a chlorine atom attached (4-chlorophenyl) and the other has a fluorine atom attached (4-fluorophenyl). The sulfur atom of the thiadiazole ring is also bonded to the 4-fluorophenyl group, forming a sulfanyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring and the introduction of the chlorophenyl and fluorophenyl groups. One possible method could involve the reaction of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate could then be converted into a sulfonyl chloride, followed by nucleophilic attack by the amines to give the final compound .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the two phenyl rings. The chlorine and fluorine atoms would likely cause the molecule to be polar, and the sulfur atom could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorine and fluorine atoms, as well as the sulfur atom. The chlorine and fluorine atoms are both electronegative, which could make the compound susceptible to nucleophilic attack. The sulfur atom could also potentially act as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the chlorine and fluorine atoms, as well as the sulfur atom. The compound would likely be solid at room temperature, and its melting point would depend on the specific arrangement of the atoms in the molecule .Applications De Recherche Scientifique

Synthesis and Antimicrobial Agents

- A study described the synthesis of formazans from a Mannich base related to 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole, highlighting its moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Antiviral Activity

- Another study synthesized derivatives of 4-(4-Chlorophenyl)-1,3,4-Thiadiazole, examining their potential anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Structural Characterization

- Research was conducted on the structural characterization of isostructural compounds related to 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole, providing insights into their crystal structures (Kariuki, Abdel-Wahab, & El‑Hiti, 2021).

Synchrotron X-ray Powder Diffraction Studies

- The structure of analogs of 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole was determined using synchrotron X-ray powder diffraction, contributing to the understanding of their crystallographic properties (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).

Anti-HSV-1 and Cytotoxic Activities

- A study synthesized new pyrazole- and isoxazole-based heterocycles related to 4-(4-Chlorophenyl)-1,3,4-Thiadiazole, evaluating their potential anti-HSV-1 and cytotoxic activities (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Corrosion Inhibition

- Research on thiazole and thiadiazole derivatives, including those related to 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole, has shown their effectiveness as corrosion inhibitors for iron, using quantum chemical and molecular dynamics simulation studies (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Synthesis and Characterization

- Synthesis and characterization studies have been conducted on various derivatives of 4-(4-Chlorophenyl)-1,3,4-Thiadiazole, contributing to the development of new chemical entities with potential applications in various fields (Saravanan, Namitharan, & Muthusubramanian, 2008).

Orientations Futures

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVHRUJUNBCSNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

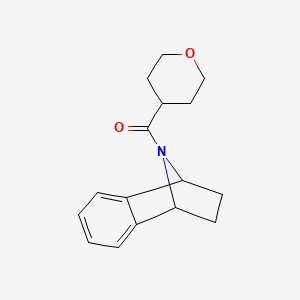

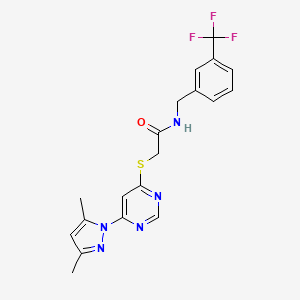

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2370430.png)

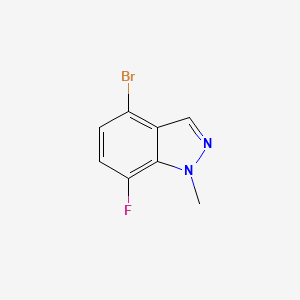

![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)

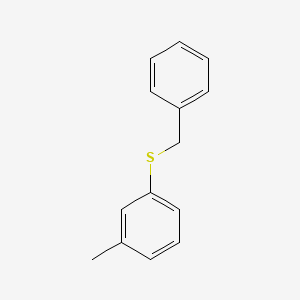

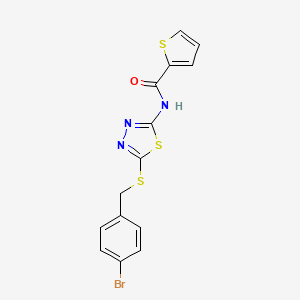

![N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2370433.png)

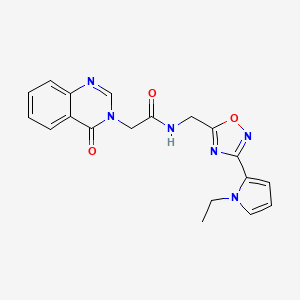

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2370436.png)

![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)